molecular formula C20H19BrN2O2S B2443808 ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207043-78-4

ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2443808
CAS No.: 1207043-78-4
M. Wt: 431.35
InChI Key: VBCWBTZWJSNCMI-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound featuring an imidazole ring substituted with a bromophenyl and o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the bromophenyl and o-tolyl groups. The final step involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and o-tolyl groups may enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Ethyl 2-((5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate: Contains a chlorine atom instead of bromine, potentially altering its chemical behavior.

Uniqueness

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-8-10-16(21)11-9-15)23(20)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCWBTZWJSNCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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